- Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition Reaction, Journal of the American Chemical Society, 2011, 133(22), 8486-8489

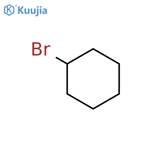

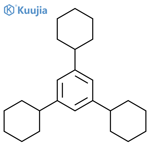

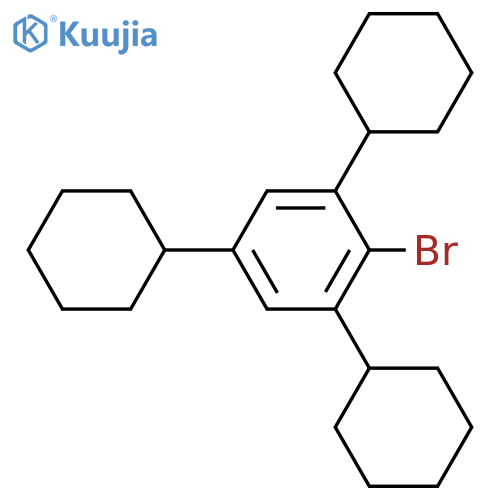

Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

97443-80-6 structure

Nome do Produto:1-Bromo-2,4,6-tricyclohexylbenzene

1-Bromo-2,4,6-tricyclohexylbenzene Propriedades químicas e físicas

Nomes e Identificadores

-

- Benzene, 2-bromo-1,3,5-tricyclohexyl-

- 1-Bromo-2,4,6-tricyclohexylbenzene

- 2-bromo-1,3,5-tricyclohexylbenzene

- 2,4,6-Tricyclohexylbromobenzene

- 2,4,6-Tricyclohexylphenyl bromide

- 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)

- 1,3,5-Tricyclohexylbromobenzene

- WAMFJXQPJPAGHX-UHFFFAOYSA-N

- MFCD22370173

- AC8603

- SCHEMBL1484750

- BS-45990

- SY263187

- DTXSID20736319

- 1-Bromo-2,4,6-tricyclohexylbenzene, 90%

- CS-0098522

- 97443-80-6

- (2-Bromobenzene-1,3,5-triyl)tricyclohexane

-

- MDL: MFCD22370173

- Inchi: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2

- Chave InChI: WAMFJXQPJPAGHX-UHFFFAOYSA-N

- SMILES: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1

Propriedades Computadas

- Massa Exacta: 402.19221g/mol

- Massa monoisotópica: 402.19221g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 25

- Contagem de Ligações Rotativas: 3

- Complexidade: 359

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 0Ų

- XLogP3: 10.2

Propriedades Experimentais

- Ponto de Fusão: 140-163 °C

1-Bromo-2,4,6-tricyclohexylbenzene Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:2-8°C

1-Bromo-2,4,6-tricyclohexylbenzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780084-10g |

(2-Bromobenzene-1,3,5-triyl)tricyclohexane |

97443-80-6 | Tech. 90% | 10g |

$345 | 2024-07-20 | |

| 1PlusChem | 1P00IKER-100mg |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 95% | 100mg |

$10.00 | 2024-04-19 | |

| Aaron | AR00IKN3-25g |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 98% | 25g |

$539.00 | 2025-02-11 | |

| 1PlusChem | 1P00IKER-250mg |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 95% | 250mg |

$16.00 | 2024-04-19 | |

| abcr | AB583082-5g |

(2-Bromobenzene-1,3,5-triyl)tricyclohexane; . |

97443-80-6 | 5g |

€303.50 | 2024-04-16 | ||

| Aaron | AR00IKN3-10g |

Benzene, 2-bromo-1,3,5-tricyclohexyl- |

97443-80-6 | 98% | 10g |

$293.00 | 2025-02-11 | |

| A2B Chem LLC | AI65459-250mg |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 250mg |

$14.00 | 2024-07-18 | |

| Ambeed | A753414-1g |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 1g |

$44.0 | 2024-08-02 | |

| Ambeed | A753414-25g |

1,3,5-Tricyclohexylbromobenzene |

97443-80-6 | 95% | 25g |

$798.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169162-5g |

2-Bromo-1,3,5-tricyclohexylbenzene |

97443-80-6 | 98% | 5g |

¥1647.00 | 2024-04-23 |

1-Bromo-2,4,6-tricyclohexylbenzene Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Aluminum chloride ; 5 min, -40 °C; 30 min, -40 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water

1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C

1.2 Reagents: Sodium bicarbonate Solvents: Hexane , Water

1.3 Reagents: Bromine Solvents: Trimethyl phosphate ; 5 min, 70 °C; 1.5 h, 70 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 0 °C → rt; 20 h, rt

Referência

- Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, Nature Communications, 2021, 12(1),

Método de produção 3

Condições de reacção

Referência

- Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectra, Collection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14

Método de produção 4

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile , Dichloromethane ; 30 min, 0 °C; 0 °C → rt; 12 h, rt

Referência

- Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, rt → 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water ; rt

Referência

- Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations, Chemistry - A European Journal, 2015, 21(14), 5561-5583

Método de produção 6

Condições de reacção

1.1 Reagents: Bromine Solvents: Chloroform ; 2 h, 0 °C

Referência

- Organocatalytic Kinetic Resolution of Sulfoximines, Journal of the American Chemical Society, 2016, 138(7), 2166-2169

Método de produção 7

Condições de reacção

1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → rt; 2 h, rt

Referência

- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions, Organic Letters, 2012, 14(1), 170-173

Método de produção 8

Condições de reacção

1.1 Reagents: Bromine Solvents: Chloroform ; 15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C

Referência

- An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation Reactions, European Journal of Organic Chemistry, 2021, 2021(35), 4943-4945

Método de produção 9

Condições de reacção

1.1 Reagents: Bromine Solvents: Chloroform ; 10 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water

1.2 Reagents: Sodium sulfite Solvents: Dichloromethane , Water

Referência

- Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement, Angewandte Chemie, 2013, 52(35), 9266-9270

1-Bromo-2,4,6-tricyclohexylbenzene Raw materials

1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products

1-Bromo-2,4,6-tricyclohexylbenzene Literatura Relacionada

-

1. Book reviews

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene) Produtos relacionados

- 2138113-26-3(1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-thiol)

- 1849354-80-8(1-[1-(Methylamino)cyclopentyl]propan-1-one)

- 1261916-03-3(2-(2,3-difluorophenyl)phenol)

- 1803639-44-2(4-Amino-3-cyano-2-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 1190312-11-8(3-Iodo-6-methoxy-7-azaindole-4-carbaldehyde)

- 1448030-77-0(methyl 2-{[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl}acetate)

- 2680542-59-8(1-(4-methoxy-6-methylpyridin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride)

- 1805189-81-4(3-Bromo-4-fluoro-2-nitrobenzoic acid)

- 2228302-57-4(4-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)butanoic acid)

- 478260-32-1(3-Methyl-N-{2-4-(methylsulfonyl)piperazinophenyl}benzenecarboxamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene

Pureza:99%/99%

Quantidade:5g/25g

Preço ($):197.0/718.0